6-Fluorochromone-2-carboxylic acid

Catalog No.
S722891
CAS No.
99199-59-4
M.F
C10H5FO4
M. Wt
208.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorochromone-2-carboxylic acid

CAS Number

99199-59-4

Product Name

6-Fluorochromone-2-carboxylic acid

IUPAC Name

6-fluoro-4-oxochromene-2-carboxylic acid

Molecular Formula

C10H5FO4

Molecular Weight

208.14 g/mol

InChI

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)

InChI Key

JZJYDFADRMBXAW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C=C(O2)C(=O)O

Synonyms

6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic Acid; 6-Fluoro-4-oxo-4H-benzopyran-2-carboxylic Acid

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(O2)C(=O)O

Matrix-Assisted Laser Desorption Ionization (MALDI) Matrix:

One application of 6-Fluorochromone-2-carboxylic acid in scientific research is its use as a matrix-assisted laser desorption ionization (MALDI) matrix. MALDI is a soft ionization technique used in mass spectrometry for the analysis of biomolecules. It works by mixing the analyte (the molecule you want to identify) with a matrix, which is then irradiated with a laser pulse. This causes the matrix to desorb and ionize, and in the process, it also ionizes the analyte molecules.

6-Fluorochromone-2-carboxylic acid has been shown to be an effective MALDI matrix for the analysis of a variety of biomolecules, including peptides, proteins, and lipids. For example, a study published in the journal Analytical Chemistry found that 6-Fluorochromone-2-carboxylic acid was an effective matrix for the analysis of areca alkaloids in human plasma []. Areca alkaloids are a group of compounds found in betel nut, which is a popular stimulant in many parts of Asia. The study found that 6-Fluorochromone-2-carboxylic acid produced good sensitivity and signal-to-noise ratios for all of the areca alkaloids that were analyzed.

Additional potential applications:

While its use as a MALDI matrix is the most established application in scientific research, 6-Fluorochromone-2-carboxylic acid may also have other potential applications due to its unique properties. These potential applications are yet to be fully explored, but they could include its use as:

  • A building block for the synthesis of new drugs or other bioactive molecules.
  • A probe for studying biological processes.
  • Origin: 6-FCCA is a synthetic compound not found naturally.
  • Significance: While its specific applications haven't been extensively explored, its structure suggests potential in medicinal chemistry and material science due to the presence of the chromone and carboxylic acid functional groups.

Molecular Structure Analysis

  • Key features: 6-FCCA possesses a chromone core structure, a bicyclic ring system with a fused benzene and pyran ring. A fluorine atom is attached at the 6th position of the chromone, and a carboxylic acid group (COOH) is attached at the second position [].
  • Notable aspects: The presence of the fluorine atom can alter the electronic properties of the molecule, potentially impacting its reactivity and biological interactions [].

Chemical Reactions Analysis

  • Synthesis: Specific details about the synthesis of 6-FCCA are not readily available in scientific literature. However, general methods for synthesizing chromone derivatives often involve cyclization reactions between phenolic compounds and carboxylic acid derivatives [].
  • Decomposition: Information regarding the decomposition pathways of 6-FCCA is currently unavailable.
  • Other relevant reactions: Research on the reactivity of 6-FCCA is limited. However, its functional groups suggest potential for reactions common to chromones and carboxylic acids, such as esterification, amidation, and nucleophilic substitution [, ].

Physical And Chemical Properties Analysis

  • Melting point: 129.2-130.3 °C [].
  • Boiling point: Predicted to be 358.0±42.0 °C [].
  • Density: Predicted to be 1.364±0.06 g/cm³ [].
  • Solubility: Slightly soluble in dimethyl sulfoxide (DMSO) and methanol [].
  • Stability: Storage recommendations suggest sealed containers under dry conditions at 2-8 °C for optimal stability [].
  • Color: White to off-white [].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Fluorochromone-2-carboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types